Dibromochlorofluoromethane
Overview
Description
Dibromochlorofluoromethane is an organic compound with the chemical formula CBr₂ClF. It belongs to the class of halomethanes, which are methane derivatives where hydrogen atoms are replaced by halogen atoms. This compound is notable for its unique combination of bromine, chlorine, and fluorine atoms, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromochlorofluoromethane can be synthesized through several methods:
Reaction of Fluorochlorobromoacetic Acid Silver Salt with Bromine: This reaction occurs at temperatures ranging from 180°C to 260°C.
Bromination of Dichlorofluoromethane: This method involves the bromination of dichlorofluoromethane at 650°C.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibromochlorofluoromethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Dibromochlorofluoromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorochlorobromo groups into organic molecules.
Biology: Its unique halogen composition makes it useful in studying the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism by which dibromochlorofluoromethane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of halogen atoms, which can participate in various substitution and addition reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used .
Comparison with Similar Compounds
Similar Compounds
Bromochlorodifluoromethane (CBrClF₂): This compound has one less bromine atom and one more fluorine atom compared to dibromochlorofluoromethane.
Bromochlorofluoromethane (CHBrClF): This compound has one less bromine atom and one hydrogen atom compared to this compound.
Uniqueness
This compound is unique due to its specific combination of two bromine atoms, one chlorine atom, and one fluorine atom. This unique composition gives it distinct chemical properties and reactivity compared to other halomethanes.
Properties
IUPAC Name |
dibromo-chloro-fluoromethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2ClF/c2-1(3,4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKQVNHJZBFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Cl)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188809 | |
Record name | Dibromochlorofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-55-9 | |
Record name | Methane, dibromochlorofluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibromochlorofluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromochlorofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodibromofluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMOCHLOROFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HAL49YC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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